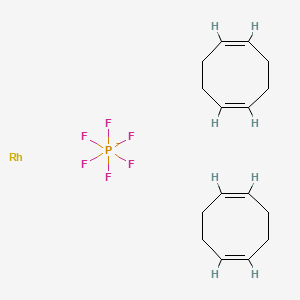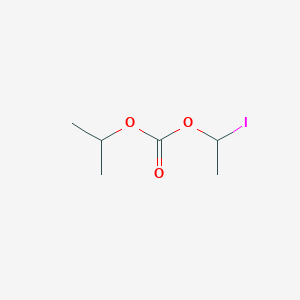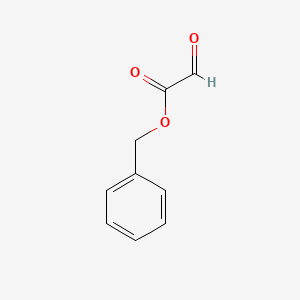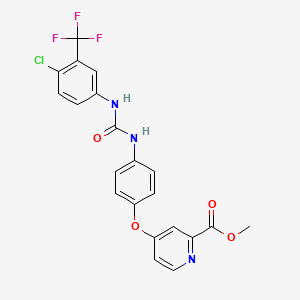
Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
概要
説明
“Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate” is a chemical compound with the molecular formula C21H15ClF3N3O4 . It contains a trifluoromethyl (TFM, -CF3) group, which is a common feature in many FDA-approved drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 464.83 . The compound is a solid at room temperature and should be stored in a sealed, dry environment . The boiling point is predicted to be 580.5±50.0 °C .科学的研究の応用
Synthesis and Chemical Properties
- Improved Synthesis of Antitumor Drug Sorafenib : The compound is used in the synthesis of the antitumor drug Sorafenib. The process features cheap materials, simple operations, high yield, and green chemistry principles (Yao Jian-wen, 2012).
Fluorination and Complex Formation
- Fluorinations with Complex Metal Fluorides : The compound is involved in the fluorination process of methyl pyridines using caesium tetrafluorocobaltate, producing various polyfluoro-4-picolines (R. Plevey, Richard W. Rendell, J. Tatlow, 1982).
Structural Investigations
- Protoporphyrinogen IX Oxidase Inhibitors : The structure of this compound, along with other trifluoromethyl-substituted derivatives, has been analyzed for their potential as protoporphyrinogen IX oxidase inhibitors (Bin Li et al., 2005).
- Structural Studies on Chloro-Phenyl-Tetrahydroquinolino Derivatives : The compound's structural derivatives were obtained in one-pot synthesis reactions. These derivatives exhibit similar molecular shapes and geometries across different substitution patterns, influencing their molecular interactions (E. Yamuna et al., 2010).
Applications in Materials Science
- Blue Phosphorescent Iridium Complexes : The compound is used to synthesize blue phosphorescent emitting materials, with potential applications in light-emitting devices. The introduction of fluorine atoms and methyl groups can finely tune the emission of these complexes (Maoliang Xu et al., 2009).
Involvement in Anticancer Research
- Synthesis of Potential Anticancer Agents : This compound has been studied for its potential role in synthesizing anticancer agents. Certain derivatives have shown cytotoxicity comparable to existing cancer drugs (R. Gaudreault et al., 1988).
Crystal Structure Analysis
- Crystal Structure of Sorafenib and Its Tosylate Salt : The compound's crystal structure in different crystalline environments, such as the free base and tosylate salt forms, has been studied, revealing variations in solid-state conformation (K. Ravikumar et al., 2011).
Anticonvulsant Activity Study
- Study of N-Phenyl-N'-pyridylureas : Investigations into compounds like 4-[N-(2-Chloro-6-methylphenyl)ureido]pyridinium chloride provide insights into the stereochemical basis for anticonvulsant activity (A. Camerman et al., 2006).
Safety And Hazards
特性
IUPAC Name |
methyl 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O4/c1-31-19(29)18-11-15(8-9-26-18)32-14-5-2-12(3-6-14)27-20(30)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H2,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBVPBNBBPHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436807 | |
| Record name | Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate | |
CAS RN |
573673-43-5 | |
| Record name | Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

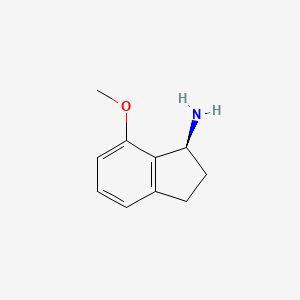
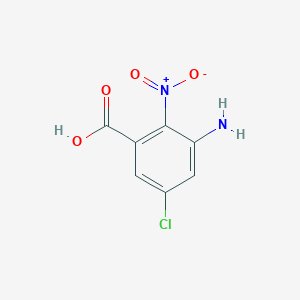
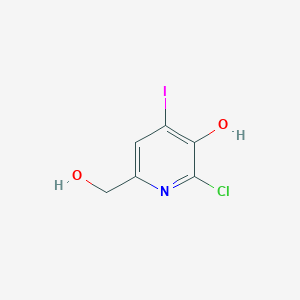
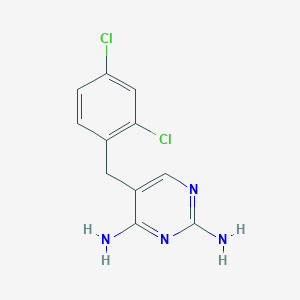
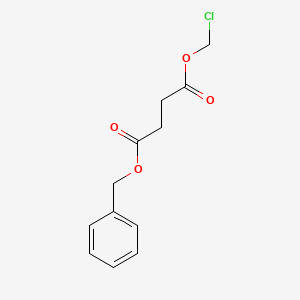
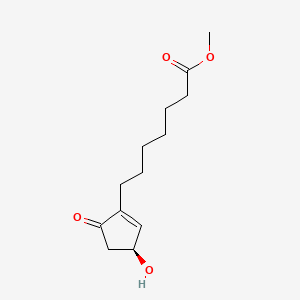
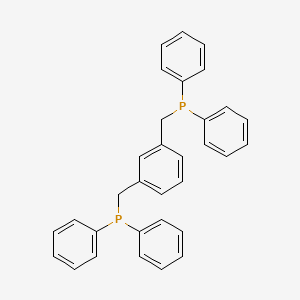
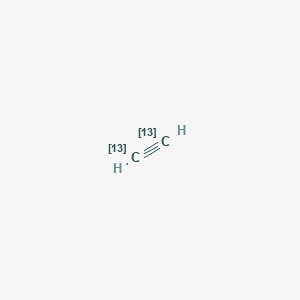
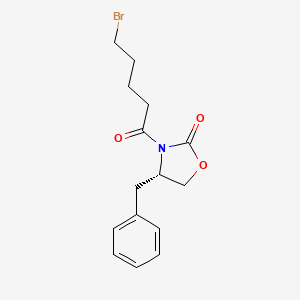
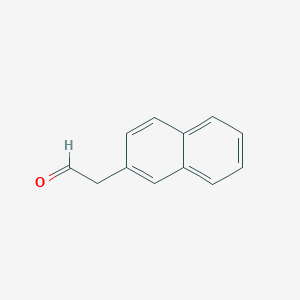
![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)
